(R)-2-Hydroxy-1-morpholinopropan-1-one
Overview
Description
®-2-Hydroxy-1-morpholinopropan-1-one is a chiral compound with significant importance in various scientific fields It is characterized by the presence of a hydroxyl group, a morpholine ring, and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Hydroxy-1-morpholinopropan-1-one typically involves the reaction of morpholine with an appropriate chiral precursor. One common method is the asymmetric reduction of 2-oxo-1-morpholinopropane using chiral catalysts. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of ®-2-Hydroxy-1-morpholinopropan-1-one may involve large-scale asymmetric synthesis using optimized chiral catalysts and continuous flow reactors to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: ®-2-Hydroxy-1-morpholinopropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Scientific Research Applications
®-2-Hydroxy-1-morpholinopropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2-Hydroxy-1-morpholinopropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and morpholine ring play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
(S)-2-Hydroxy-1-morpholinopropan-1-one: The enantiomer of the compound, with similar but distinct properties.
2-Hydroxy-1-piperidinopropan-1-one: A structurally similar compound with a piperidine ring instead of morpholine.
2-Hydroxy-1-pyrrolidinopropan-1-one: Another analog with a pyrrolidine ring.
Uniqueness: ®-2-Hydroxy-1-morpholinopropan-1-one is unique due to its specific chiral configuration and the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2R)-2-hydroxy-1-morpholin-4-ylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-6(9)7(10)8-2-4-11-5-3-8/h6,9H,2-5H2,1H3/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEYNOJBDICZQM-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N1CCOCC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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